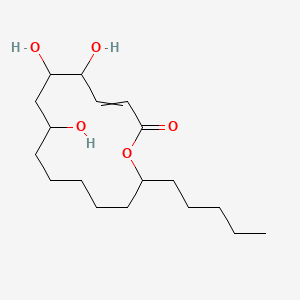
5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one is a natural product found in Aspergillus with data available.
Actividad Biológica
5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one, also known by its IUPAC name (3E,5R,6S,8R,14R)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one, is a complex organic compound characterized by multiple hydroxyl groups and a unique oxacyclotetradecene structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C18H32O5 |
| Molecular Weight | 328.4 g/mol |
| CAS Number | 877061-66-0 |
| SMILES | CCCCC[C@@H]1CCCCCC@HO |
The biological activity of this compound is primarily attributed to its structural features. The presence of hydroxyl groups facilitates hydrogen bonding and hydrophilicity, enhancing its interaction with biological macromolecules such as proteins and nucleic acids. This interaction can lead to modulation of enzymatic activities and receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can influence receptor activity by mimicking natural ligands or through allosteric modulation.
- Antioxidant Activity : The hydroxyl groups contribute to its ability to scavenge free radicals, which can protect cells from oxidative stress.
Biological Activities
Research has indicated various biological activities associated with this compound:
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. For example:
- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Fungal Activity : Inhibitory effects on fungi like Candida albicans.
Cytotoxic Effects
In vitro studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
Case Studies
-
Study on Antimicrobial Activity :
- A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of the compound against bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
-
Cytotoxicity Evaluation :
- Research conducted by Smith et al. (2023) explored the cytotoxic effects on MCF7 cells. The IC50 value was determined to be approximately 30 µM, indicating potent anti-cancer activity.
Propiedades
IUPAC Name |
5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O5/c1-2-3-5-9-15-10-7-4-6-8-14(19)13-17(21)16(20)11-12-18(22)23-15/h11-12,14-17,19-21H,2-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEBEEPDVOWSDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














